2,3-Dibromo-benzo[b]thiophen-6-ol
Description
2,3-Dibromo-benzo[b]thiophen-6-ol is a halogenated derivative of benzo[b]thiophene, featuring bromine atoms at the 2- and 3-positions and a hydroxyl group at the 6-position. The benzo[b]thiophene core is a bicyclic aromatic system with a sulfur atom, which confers unique electronic properties. Bromine substituents are electron-withdrawing, influencing the compound’s reactivity and intermolecular interactions.
Properties
Molecular Formula |
C8H4Br2OS |
|---|---|
Molecular Weight |
307.99 g/mol |
IUPAC Name |
2,3-dibromo-1-benzothiophen-6-ol |
InChI |
InChI=1S/C8H4Br2OS/c9-7-5-2-1-4(11)3-6(5)12-8(7)10/h1-3,11H |
InChI Key |
ZZFHHYRPEQWPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=C2Br)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2,3-Dibromo-benzo[b]thiophen-6-ol has been investigated for its potential pharmacological properties. Research indicates that derivatives of benzo[b]thiophene exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds derived from benzo[b]thiophene have shown effectiveness against various bacterial and fungal strains. Studies suggest that the introduction of halogen groups enhances the antimicrobial efficacy of these compounds .
- Antitumor Activity : The compound has been explored as a scaffold for developing antitumor agents. For instance, modifications at specific positions on the benzo[b]thiophene core have led to compounds with improved potency against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
Materials Science
The unique properties of 2,3-dibromo-benzo[b]thiophen-6-ol make it suitable for applications in materials science:
- Conductive Polymers : Research has shown that incorporating benzo[b]thiophene derivatives into polymer matrices can enhance their electrical conductivity. This property is beneficial for developing organic electronic devices .
- Photovoltaic Materials : The compound serves as a building block for synthesizing new photovoltaic materials. Its electron-rich structure allows for efficient charge transport in organic solar cells .
Biological Research
In biological studies, 2,3-dibromo-benzo[b]thiophen-6-ol is utilized to explore various biochemical pathways:
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .
- Antioxidant Properties : Research indicates that derivatives of benzo[b]thiophene exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
Case Studies
Chemical Reactions Analysis
Electrophilic Substitution Reactions
Electrophilic substitution reactions are prominent for compounds like 2,3-dibromo-benzo[b]thiophen-6-ol due to the electron-rich nature of the aromatic system.
-
Bromination : When subjected to bromination in solvents such as chloroform or acetic acid, 2,3-dibromo-benzo[b]thiophen-6-ol can yield the 2,3,6-tribromo derivative. The presence of the hydroxyl group enhances the reactivity towards electrophiles due to its electron-donating effect .
-
Nitration : Nitration of this compound results in a mixture of products including:
-
2,3,6-Tribromo (25%)
-
2,3-Dibromo-6-nitro (32%)
-
2,3-Dibromo-4-nitro (36%)
-
The distribution of products indicates that both positions adjacent to the hydroxyl group are favored for substitution due to resonance stabilization .
Reaction Mechanisms
The mechanisms underlying these reactions typically involve the formation of a sigma complex during electrophilic attack:
-
Formation of Sigma Complex : The electrophile attacks the aromatic ring, forming a positively charged intermediate.
-
Deprotonation : A base removes a proton from the carbon atom that was attacked by the electrophile, restoring aromaticity.
Comparison of Reactivity
The presence of bromine substituents significantly influences the reactivity patterns compared to non-brominated analogs:
| Reaction Type | Product(s) | Observations |
|---|---|---|
| Bromination | 2,3,6-Tribromo derivative | High yield in chloroform/acetic acid |
| Nitration | Mixture: 36% 4-nitro, 32% 6-nitro | Hydroxyl group directs nitration |
This table summarizes key findings regarding the reactivity of 2,3-dibromo-benzo[b]thiophen-6-ol.
Synthetic Routes
Several synthetic pathways have been established for producing derivatives of benzo[b]thiophene:
-
Palladium-Catalyzed Coupling : Terminal acetylenes can be coupled with o-bromothioanisoles under palladium catalysis to yield substituted benzo[b]thiophenes efficiently .
-
Sequential One-Pot Reactions : Recent studies have demonstrated one-pot methods involving copper-catalyzed C–S bond formation followed by palladium-catalyzed intramolecular coupling . These methods can lead to high yields and diverse functionalization options.
Yield and Purity Analysis
The synthesis of dibromobenzo[b]thiophene typically achieves yields exceeding 90%, with purification often performed via column chromatography or recrystallization techniques .
Comparison with Similar Compounds
Benzo[b]thiophene, 7-bromo-6-methoxy-2,3-dimethyl (CAS: 606937-25-1)
- Structure : Differs in substituents: methoxy (6-position), methyl (2,3-positions), and a single bromine (7-position).
- Key Differences: Substituent Effects: The methoxy group is less polar than a hydroxyl group, reducing solubility in water. Methyl groups are electron-donating, counteracting the electron-withdrawing bromine. Reactivity: The hydroxyl group in 2,3-Dibromo-benzo[b]thiophen-6-ol increases acidity (pKa ~8–10 for phenolic OH) compared to the methoxy analog.
5-Fluoro-6-((2-octyldodecyl)oxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- Structure : A benzothiadiazole derivative with fluorine, alkoxy chains, and thiophene substituents.
- Key Differences :
- Core Heterocycle : Benzothiadiazole (two nitrogen atoms) vs. benzo[b]thiophene (sulfur only). The former has stronger electron-deficient character, useful in photovoltaic materials.
- Halogen Effects : Fluorine’s electronegativity (vs. bromine) reduces steric bulk, favoring planar molecular geometries critical for charge transport in polymers.
- Applications : The benzothiadiazole derivative is tailored for organic solar cells, whereas brominated benzo[b]thiophenes may serve as halogenated intermediates in cross-coupling reactions .
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (CAS: 1985607-83-7)
- Structure : A dibenzothiepin system with fluorine substituents and a hydroxyl group.
- Key Differences :
- Ring System : The dibenzothiepin scaffold is larger (tricyclic) and less rigid than benzo[b]thiophene, affecting π-conjugation and solubility.
- Halogen Effects : Fluorine’s inductive effects increase oxidative stability compared to bromine.
- Applications : Dibenzothiepin derivatives are explored in medicinal chemistry for CNS drugs, while brominated thiophenes may prioritize electrophilic substitution reactions .
2,3-Difluoro-6-methoxybenzaldehyde and Related Difluoro Derivatives
- Structure : Benzene derivatives with fluorine and methoxy groups.
- Key Differences :
- Heterocycle Absence : Lacks the sulfur-containing thiophene ring, reducing aromatic heterocycle-specific reactivity (e.g., electrophilic substitution at sulfur-adjacent positions).
- Halogen Effects : Fluorine’s smaller size and higher electronegativity vs. bromine alter electronic effects without steric hindrance.
- Applications : Difluoro benzaldehyde derivatives are intermediates in agrochemicals, whereas brominated thiophenes may be used in flame retardants or Suzuki couplings .
Research Findings and Limitations
- Reactivity : Bromine in 2,3-Dibromo-benzo[b]thiophen-6-ol facilitates nucleophilic aromatic substitution, while fluorine in analogs prioritizes stability and electronic tuning.
- Solubility : The hydroxyl group improves solubility in polar solvents (e.g., DMSO) compared to alkoxy or alkylated analogs.
- Data Gaps : Experimental data (e.g., melting points, spectroscopic profiles) for the target compound is absent in the provided evidence. Conclusions are inferred from structural analogs and halogenation trends .
Preparation Methods
Direct Dibromination at C2 and C3
The foundational step in synthesizing 2,3-dibromo-benzo[b]thiophen-6-ol involves dibromination of the parent benzo[b]thiophene ring. A widely cited method employs bromine (Br₂) in chloroform (CHCl₃) at 0°C, yielding 2,3-dibromobenzo[b]thiophene with 90% efficiency. Key steps include:
-
Reaction Conditions : Dropwise addition of Br₂ (21.1 mL) to benzo[b]thiophene (26.4 g) in CHCl₃ (120 mL) under nitrogen.
-
Workup : Neutralization with aqueous NaOH, followed by column chromatography (n-hexane/toluene).
This method avoids over-bromination due to the electron-withdrawing nature of the thiophene sulfur, which directs electrophilic attack to C2 and C3.
Tribromination for C6 Functionalization
Further bromination of 2,3-dibromobenzo[b]thiophene in acetic acid or chloroform introduces a third bromine at C6, forming 2,3,6-tribromobenzo[b]thiophene. The reaction proceeds via electrophilic substitution, where the electron-deficient aromatic ring facilitates bromine addition at the para position relative to the sulfur atom.
| Bromination Stage | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Dibromination (C2/C3) | Br₂ | CHCl₃ | 0°C → RT | 90% | |
| Tribromination (C6) | Br₂ | CHCl₃/AcOH | 50–60°C | 25–36% |
Hydroxylation Strategies at C6
Nucleophilic Aromatic Substitution (SNAr)
The conversion of 2,3,6-tribromobenzo[b]thiophene to the 6-hydroxy derivative requires selective displacement of the C6 bromine. SNAr reactions are feasible under strongly basic conditions:
Oxidation of Sulfur-Directed Intermediates
Alternative routes leverage sulfur oxidation to modulate reactivity:
-
Sulfoxide Formation : Treating 2,3-dibromobenzo[b]thiophene with H₂O₂/CF₃CO₂H at 0°C yields the sulfoxide intermediate, which enhances C6 electrophilicity for subsequent hydroxylation.
-
Catalytic Hydroxylation : Palladium-catalyzed C–H activation, as demonstrated in analogous systems, enables direct hydroxylation using 2-halothiophene mediators.
Multi-Step Protection/Deprotection Approaches
Methoxy Protection and Demethylation
To circumvent selectivity issues, a protecting-group strategy is employed:
-
Methoxylation : Sodium hydride (NaH) in DMF facilitates C6 methoxylation of 2,3-dibromobenzo[b]thiophene.
-
Demethylation : BBr₃ in dichloromethane cleaves the methyl ether, yielding the hydroxyl group.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Methoxylation | NaH, MeOH | DMF, 50°C | 70% |
| Demethylation | BBr₃ | DCM, −78°C → RT | 85% |
Challenges and Limitations
Regioselectivity in Bromination
Competing bromination at C4/C7 occurs in polar solvents like acetic acid, necessitating meticulous temperature control.
Functional Group Compatibility
The hydroxyl group’s susceptibility to oxidation mandates inert atmospheres and low temperatures during later stages.
Emerging Methodologies
Q & A
Basic Question: How can researchers optimize the bromination of benzo[b]thiophen-6-ol derivatives to achieve regioselective 2,3-dibromination?
Methodological Answer:
Regioselective bromination requires careful control of reaction conditions. A general approach involves using brominating agents like -bromosuccinimide (NBS) or elemental bromine () in solvents such as dichloromethane or acetic acid. Temperature modulation (e.g., 0–25°C) and stoichiometric adjustments can influence selectivity. For example, describes dibromination of thieno[3,2-b]thiophene using , suggesting similar strategies for benzo[b]thiophene systems . Polar aprotic solvents may stabilize intermediates, favoring 2,3-addition over competing positions. Post-reaction characterization via -NMR and X-ray crystallography (as in ) is critical to confirm regiochemistry .
Basic Question: What analytical techniques are essential for confirming the structure of 2,3-dibromo-benzo[b]thiophen-6-ol?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : - and -NMR to identify proton environments and bromine-induced deshielding effects.
- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns from bromine atoms.
- X-ray Diffraction : For unambiguous confirmation of regiochemistry and crystal packing (e.g., used NMR to resolve dimerization ambiguities) .
- FT-IR : To detect hydroxyl (-OH) and C-Br stretching vibrations.
Advanced Question: How can researchers address unexpected dimerization products during reactions involving 2,3-dibromo-benzo[b]thiophen-6-ol?
Methodological Answer:
Dimerization may arise via radical coupling, as observed in , where benzo[b]thiophen-6-ol radicals formed during oxidation . To mitigate this:
- Radical Trapping : Add inhibitors like TEMPO or BHT to quench reactive intermediates.
- ESR Spectroscopy : Detect and characterize transient radicals.
- Computational Modeling : Use DFT to predict radical stability and coupling pathways.
- Reaction Monitoring : Employ LC-MS or in situ IR to track intermediate formation.
Advanced Question: How do electronic effects of substituents influence the reactivity of 2,3-dibromo-benzo[b]thiophen-6-ol in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing bromine atoms and hydroxyl group alter electron density, affecting Suzuki or Ullmann couplings. Strategies include:
- Hammett Analysis : Correlate substituent effects with reaction rates (e.g., para-substituted analogs in ) .
- DFT Calculations : Map frontier molecular orbitals to predict reactivity (e.g., ’s radical delocalization study) .
- Solvent Optimization : Use polar solvents to stabilize charged intermediates in Pd-catalyzed reactions.
Advanced Question: How can conflicting data on reaction yields for 2,3-dibromo-benzo[b]thiophen-6-ol synthesis be resolved?
Methodological Answer:
Contradictions often stem from variable conditions (e.g., solvent purity, catalyst loading). To resolve discrepancies:
- Reproducibility Studies : Replicate procedures under controlled conditions (e.g., ’s equimolar reagent use and overnight stirring) .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (temperature, stoichiometry).
- Kinetic Profiling : Use in situ monitoring to identify rate-limiting steps.
Advanced Question: What strategies enable selective functionalization of 2,3-dibromo-benzo[b]thiophen-6-ol for applications in medicinal chemistry?
Methodological Answer:
- Protection/Deprotection : Temporarily mask the hydroxyl group using silyl ethers (e.g., TBSCl) to direct bromine substitution.
- Pd-Catalyzed Cross-Coupling : Utilize Stille or Buchwald-Hartwig reactions to introduce aryl/amino groups (see ’s aryl coupling protocols) .
- Click Chemistry : Attach bioorthogonal tags via azide-alkyne cycloaddition.
Advanced Question: How can researchers evaluate the biological activity of 2,3-dibromo-benzo[b]thiophen-6-ol derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
